molecular formula C27H25N5O2 B10837914 1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid

1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid

Cat. No.: B10837914
M. Wt: 451.5 g/mol
InChI Key: LGRDYINVULLPLL-UHFFFAOYSA-N
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Description

RS-66252 is a small molecule drug initially developed by Roche Palo Alto LLC. It functions as an angiotensin II receptor type 1 antagonist, primarily targeting the angiotensin I receptor. This compound was explored for its potential therapeutic applications in treating nervous system diseases, including Alzheimer’s disease and hypertension .

Preparation Methods

The synthetic routes and reaction conditions for RS-66252 are not extensively documented in publicly available sources. the preparation of similar angiotensin II receptor antagonists typically involves multi-step organic synthesis, including the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, along with the use of advanced techniques like high-performance liquid chromatography for purification .

Chemical Reactions Analysis

RS-66252, as an angiotensin II receptor antagonist, undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

RS-66252 is similar to other angiotensin II receptor antagonists, such as losartan, valsartan, and irbesartan. These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications. RS-66252’s uniqueness lies in its specific structural features and its initial exploration for treating cognitive disorders, which is less common among other angiotensin II receptor antagonists .

Comparison with Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan

Properties

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

IUPAC Name

1-butyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indole-3-carboxylic acid

InChI

InChI=1S/C27H25N5O2/c1-2-3-16-32-23-11-7-6-10-22(23)25(27(33)34)24(32)17-18-12-14-19(15-13-18)20-8-4-5-9-21(20)26-28-30-31-29-26/h4-15H,2-3,16-17H2,1H3,(H,33,34)(H,28,29,30,31)

InChI Key

LGRDYINVULLPLL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O

Origin of Product

United States

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